N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide
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Overview
Description
N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide, also known as BAY 11-7082, is a synthetic compound that has been widely used in scientific research due to its ability to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival.
Scientific Research Applications
N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082 has been used in a wide range of scientific research applications, including cancer research, neurodegenerative diseases, and autoimmune disorders. It has been shown to inhibit the activity of NF-κB, which is involved in the regulation of genes that promote cell proliferation and survival. In cancer research, N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082 has been used to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor growth. In neurodegenerative disease research, N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082 has been shown to protect neurons from oxidative stress and inflammation. In autoimmune disorder research, N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082 has been used to suppress the immune response and reduce inflammation.
Mechanism of Action
N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This prevents the translocation of NF-κB to the nucleus, where it regulates the expression of genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB activity, N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082 can induce apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress.
Biochemical and Physiological Effects:
N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082 has been shown to have a wide range of biochemical and physiological effects. It can induce apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress. It has also been shown to inhibit the production of cytokines, chemokines, and other inflammatory mediators. In addition, N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082 can modulate the activity of enzymes involved in the metabolism of drugs and other xenobiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082 in lab experiments is its ability to inhibit the activity of NF-κB, which is involved in a wide range of physiological and pathological processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082 is its potential toxicity and off-target effects. It is important to use appropriate controls and dosages to avoid these effects.
Future Directions
There are several future directions for research on N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route for N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082 in humans. Another area of interest is the development of more selective inhibitors of NF-κB that have fewer off-target effects. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082.
Synthesis Methods
N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082 can be synthesized using a two-step reaction. In the first step, 4-methylthiobenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. In the second step, the acid chloride is reacted with N-(tert-butoxycarbonyl)-4-aminophenylbutyric acid to form N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide 11-7082. The final product is obtained by purification through column chromatography.
properties
IUPAC Name |
N-butyl-2-[(2-methylsulfanylbenzoyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-3-4-13-20-18(22)14-9-5-7-11-16(14)21-19(23)15-10-6-8-12-17(15)24-2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUECJQLJULCSRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(butylcarbamoyl)phenyl]-2-(methylsulfanyl)benzamide |
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